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Hydralazine-d4 (hydrochloride)

Cat. No.: B10820402
M. Wt: 200.66 g/mol
InChI Key: ZUXNZUWOTSUBMN-FOMJDCLLSA-N
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Description

Definition and Research Significance of Deuterium (B1214612) Labeling

Deuterium labeling is a technique where one or more hydrogen atoms in a molecule are substituted with deuterium, a stable, non-radioactive isotope of hydrogen. clearsynth.comyoutube.com Deuterium contains one proton and one neutron, making it about twice as heavy as protium (B1232500) (the most common hydrogen isotope), which has only a proton. youtube.commdpi.com This difference in mass, while not significantly altering the molecule's chemical structure, can influence its physical and chemical properties. clearsynth.comyoutube.com

The research significance of deuterium labeling is extensive and multifaceted:

Mechanistic and Kinetic Studies : The heavier mass of deuterium can lead to a "kinetic isotope effect," where chemical reactions involving the breaking of a carbon-deuterium bond are slower than those involving a carbon-hydrogen bond. symeres.com This phenomenon is invaluable for elucidating reaction mechanisms and kinetics. symeres.com

Metabolic Pathway Tracing : Deuterium-labeled compounds act as tracers, allowing researchers to follow the metabolic fate of a drug or molecule within a biological system. mdpi.comsimsonpharma.com By tracking the deuterated substance, scientists can gain insights into how it is absorbed, distributed, metabolized, and excreted. clearsynth.comsimsonpharma.com

Pharmacokinetic Profile Modification : Deuteration can alter a drug's pharmacokinetic properties. symeres.comnih.gov It can lead to reduced clearance rates and extended half-lives, potentially enhancing the metabolic stability of the drug. symeres.comacs.org This can sometimes result in a more favorable dosing regimen. mdpi.com

Analytical Sensitivity : In analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, deuterium labeling enhances sensitivity and provides clearer data for structural analysis and quantification. simsonpharma.comacs.org

Role of Hydralazine-d4 (hydrochloride) as a Stable Isotope-Labeled Standard

Hydralazine-d4 (hydrochloride) is primarily used as a stable isotope-labeled internal standard for the quantification of its non-deuterated counterpart, hydralazine (B1673433), in biological samples. veeprho.comcaymanchem.combiomol.com An internal standard is a substance with similar physicochemical properties to the analyte (the substance being measured) that is added in a known amount to the sample. acs.org

The use of Hydralazine-d4 as an internal standard is crucial for several analytical techniques, most notably:

Gas Chromatography-Mass Spectrometry (GC-MS) caymanchem.combiomol.com

Liquid Chromatography-Mass Spectrometry (LC-MS) veeprho.comcaymanchem.combiomol.com

In these methods, the labeled standard co-elutes with the unlabeled analyte. Because they are chemically almost identical, they behave similarly during sample preparation and analysis, correcting for any loss of analyte during these processes. However, due to the mass difference, the mass spectrometer can distinguish between hydralazine and Hydralazine-d4. This allows for highly accurate and precise quantification of hydralazine, even at very low concentrations in complex matrices like plasma or urine. veeprho.comacs.org This precision is essential for reliable therapeutic drug monitoring and pharmacokinetic studies. veeprho.com

Overview of Research Areas Utilizing Hydralazine-d4 (hydrochloride)

The application of Hydralazine-d4 (hydrochloride) as an internal standard is pivotal in several key research areas:

Pharmacokinetic Studies : These studies investigate the absorption, distribution, metabolism, and excretion (ADME) of hydralazine. veeprho.comacs.org Accurate quantification using Hydralazine-d4 allows researchers to understand how the drug behaves in the body over time. veeprho.comsimsonpharma.com

Metabolic Research : Hydralazine undergoes extensive metabolism in the body. google.comnih.gov Using Hydralazine-d4 helps in identifying and quantifying its various metabolites, providing a clearer picture of its metabolic pathways. veeprho.comsymeres.com

Therapeutic Drug Monitoring : For patients receiving hydralazine, monitoring its concentration in the blood is important. veeprho.com Hydralazine-d4 facilitates the development of robust analytical methods for this purpose, ensuring accurate measurements for clinical assessment. veeprho.com

Bioanalytical Method Development : The development and validation of new analytical methods for detecting hydralazine in biological fluids rely on the availability of a reliable internal standard like Hydralazine-d4. clearsynth.comrroij.com

Data Tables

Table 1: Chemical Properties of Hydralazine-d4 (hydrochloride)

PropertyValueSource(s)
Chemical Name 1-hydrazinyl-phthalazine-5,6,7,8-d4, monohydrochloride caymanchem.combiomol.comsapphirebioscience.com
Synonyms 1-Hydrazinophthalazine-d4, 1(2H)-Phthalazinone Hydrazone-D4 hydrochloride veeprho.comcymitquimica.combiomol.com
CAS Number 2749234-32-8 caymanchem.combiomol.comsapphirebioscience.com
Molecular Formula C8H4D4N4 · HCl cymitquimica.comcaymanchem.combiomol.com
Formula Weight 200.7 g/mol caymanchem.combiomol.com
Purity ≥99% deuterated forms (d1-d4) caymanchem.combiomol.comsapphirebioscience.com

Table 2: Applications of Deuterium Labeling in Research

Application AreaDescriptionSource(s)
Mechanistic Studies Elucidates reaction pathways by observing the kinetic isotope effect. symeres.com
Metabolism Studies Traces the metabolic fate of drugs and other compounds in biological systems. clearsynth.comsymeres.comsimsonpharma.com
Pharmacokinetics Improves understanding of drug absorption, distribution, metabolism, and excretion (ADME). symeres.comsimsonpharma.comacs.org
Quantitative Analysis Acts as an internal standard for precise measurement in mass spectrometry and NMR. symeres.comacs.org
Protein Structure Used as a contrast agent in NMR to determine the 3D structure of proteins. clearsynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClN4 B10820402 Hydralazine-d4 (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9ClN4

Molecular Weight

200.66 g/mol

IUPAC Name

(5,6,7,8-tetradeuteriophthalazin-1-yl)hydrazine;hydrochloride

InChI

InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5H,9H2,(H,11,12);1H/i1D,2D,3D,4D;

InChI Key

ZUXNZUWOTSUBMN-FOMJDCLLSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C=NN=C2NN)[2H])[2H].Cl

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2NN.Cl

Origin of Product

United States

Synthesis and Chemical Characterization in Academic Research

Synthetic Methodologies for Deuterium (B1214612) Incorporation

The synthesis of Hydralazine-d4 (hydrochloride) involves two key aspects: the fundamental synthesis of the hydralazine (B1673433) molecule and the specific strategies for incorporating deuterium atoms.

Industrial Production Processes of Hydralazine Hydrochloride

Industrial-scale production of the non-labeled parent compound, Hydralazine Hydrochloride, has evolved to improve efficiency and purity. Traditional methods, which often started from naphthalene, were multi-step processes with low yields and significant environmental concerns.

Modern industrial syntheses have overcome many of these challenges. One common approach involves the reaction of phthalazinone with phosphorus oxychloride to form a 1-chlorophthalazine (B19308) intermediate. This intermediate is then reacted with hydrazine (B178648) hydrate. The resulting hydralazine base is subsequently treated with hydrochloric acid to form the hydrochloride salt. Another innovative "one-pot" method utilizes o-cyanobenzaldehyde as the starting material, which undergoes cyclization and condensation with hydrazine hydrochloride. google.com This process is noted for its simplicity and suitability for large-scale production. google.com The use of hydrazine as a key reactant is a common feature in the manufacturing of hydralazine and related compounds. archimica.com

A significant focus in modern manufacturing is the production of a high-purity product free from contaminants like hydrazine and chlorinated by-products. googleapis.com

Table 1: Comparison of Industrial Production Methods for Hydralazine Hydrochloride

MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Phosphorus Oxychloride-Mediated PhthalazinonePhosphorus oxychloride, Hydrazine hydrate, Hydrochloric acidEstablished methodPotential for chlorinated impurities
One-Pot Cyclization/Condensation o-CyanobenzaldehydeHydrazine hydrochlorideSimpler process, high yield

Deuterium Labeling Strategies

Hydralazine-d4 (hydrochloride) is specifically labeled with four deuterium atoms on the phthalazine (B143731) ring structure. veeprho.comcaymanchem.com The IUPAC name for this compound is 1-hydrazinylphthalazine-5,6,7,8-d4, hydrochloride. veeprho.com While the precise, detailed synthetic route for creating the d4 analog is not extensively published in readily available literature, the general principle of deuterium labeling involves introducing deuterium-containing reagents at appropriate steps in the synthesis. medchemexpress.comresearchgate.net

The use of deuterated compounds like Hydralazine-d4 has become increasingly important in drug discovery and development. researchgate.net These labeled molecules serve as crucial internal standards for analytical and pharmacokinetic research, enabling precise quantification of the parent drug in biological samples using techniques like mass spectrometry and liquid chromatography. veeprho.com The stability of the isotope labeling is a key factor, as it should not interfere with the chemical properties of the molecule while allowing for accurate tracking and quantification. medchemexpress.com

Isotopic Purity and Enrichment Analysis

A critical aspect of any isotopically labeled compound is its isotopic purity and the degree of enrichment. For Hydralazine-d4 (hydrochloride), this refers to the percentage of molecules that contain the desired four deuterium atoms versus those with fewer (d1-d3) or no deuterium atoms. caymanchem.combiomol.com

Commercially available Hydralazine-d4 (hydrochloride) is often specified with a high degree of isotopic enrichment. For instance, it is common to find products with a purity of greater than 99% for the sum of deuterated forms (d1-d4). caymanchem.combiomol.com This high level of enrichment is essential for its use as an internal standard, as it ensures that the mass spectrometric signal is distinct and not significantly convoluted by the signal of the unlabeled analyte.

The analysis of isotopic purity is typically performed using mass spectrometry (MS). This technique separates ions based on their mass-to-charge ratio, allowing for the differentiation and quantification of the various isotopologues present in a sample. nih.gov Molecular rotational resonance (MRR) spectroscopy is another powerful technique that can be used for the quantitative analysis of all chemically distinct deuterated versions of an analyte in a mixture. nih.gov

Spectroscopic and Analytical Characterization of Labeled Compounds

The characterization of Hydralazine-d4 (hydrochloride) relies on a variety of spectroscopic and analytical techniques to confirm its structure and purity.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a fundamental tool for structural elucidation. While ¹H NMR is used to determine the position and number of hydrogen atoms, ¹³C NMR provides information about the carbon skeleton. In the case of deuterated compounds, the absence of signals at specific positions in the ¹H NMR spectrum, compared to the unlabeled compound, confirms the location of deuterium incorporation. NMR can also be used to analyze drug formulations and identify metabolites. wdh.ac.id

Mass Spectrometry (MS): As mentioned, MS is crucial for determining the molecular weight and confirming the isotopic distribution. The molecular weight of Hydralazine-d4 hydrochloride is approximately 200.7 g/mol , which is higher than the unlabeled version due to the four deuterium atoms. caymanchem.comsimsonpharma.com MS, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the primary technique for which Hydralazine-d4 serves as an internal standard. biomol.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry: The UV-Vis spectrum of hydralazine hydrochloride in an aqueous solution exhibits characteristic absorption maxima. These are typically observed at wavelengths around 240 nm, 260 nm, 303 nm, and 315 nm. pmda.go.jp A newer spectrophotometric method involves the formation of a colored ion pair with bromophenol blue, which can be measured at 416 nm. scirp.org

Analytical Methods:

A variety of analytical methods have been developed for the determination of hydralazine in different matrices. These include:

Potentiometric Titration

Colorimetric Methods

Gas Chromatography (GC) with various detectors

High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) researchgate.net

The validation of these analytical methods, in accordance with guidelines from bodies like the International Conference on Harmonisation (ICH), ensures their accuracy, precision, and reliability for quality control and research purposes. scirp.org

Table 2: Key Analytical Data for Hydralazine-d4 (hydrochloride)

PropertyValueSource(s)
Chemical Formula C₈H₄D₄N₄ · HCl caymanchem.com
Molecular Weight ~200.7 g/mol caymanchem.comsimsonpharma.com
Isotopic Purity ≥99% deuterated forms (d1-d4) caymanchem.combiomol.com
Appearance Solid biomol.com
Solubility Soluble in DMSO and Methanol:Water (1:1) caymanchem.combiomol.com
Application Internal standard for GC-MS or LC-MS biomol.com

Advanced Analytical Methodologies and Research Applications of Hydralazine D4 Hydrochloride

Mass Spectrometry (MS) Based Quantification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of pharmaceutical analysis, it is prized for its sensitivity and specificity. Hydralazine-d4 (hydrochloride) is frequently employed in MS-based methods to enhance the accuracy of hydralazine (B1673433) quantification. veeprho.commedchemexpress.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying compounds in complex mixtures like plasma and other biological fluids. researchgate.netresearchgate.net In this method, the analyte of interest (hydralazine) and its deuterated internal standard (Hydralazine-d4) are first separated from other components in the sample by liquid chromatography. Subsequently, they are ionized and detected by the mass spectrometer.

The use of a deuterated internal standard like Hydralazine-d4 is critical because it co-elutes with the unlabeled hydralazine and experiences similar ionization efficiency and matrix effects. medchemexpress.comlcms.cz This allows for accurate correction of any variations during sample preparation and analysis, leading to highly reliable quantitative results. medchemexpress.com For instance, a study quantifying hydralazine in BALB/C mouse plasma and brain utilized an LC-MS/MS method, highlighting the technique's applicability in pharmacokinetic studies. researchgate.net Research has shown that LC-MS/MS methods can achieve high sensitivity, with detection limits for hydrazine (B178648) derivatives reaching as low as 0.003 ng/mL. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the determination of hydralazine. nih.govrroij.com In GC-MS, samples are vaporized and separated in a gaseous state before being detected by the mass spectrometer. Similar to LC-MS/MS, Hydralazine-d4 serves as an excellent internal standard in GC-MS analyses of hydralazine. caymanchem.comnih.gov

Early studies on hydralazine metabolism utilized GC-MS with a deuterium-labeled internal standard for quantification. nih.gov For the analysis of hydralazine by GC, derivatization is often necessary to improve its volatility and chromatographic properties. researchgate.net For example, hydralazine can be converted to a more stable compound like 1-(3,5-dimethyl-1-pyrazolyl)phthalazine before GC analysis. researchgate.net The use of Hydralazine-d4 as an internal standard in these methods ensures precise and accurate measurement of the parent drug. clearsynth.com

Quantitative Bioanalytical Method Development and Validation

The development and validation of quantitative bioanalytical methods are essential for drug research and development. scirp.org These methods must be proven to be reliable and reproducible for their intended use. rroij.com

Internal Standard Applications in Biological Matrices

Hydralazine-d4 (hydrochloride) is specifically designed for use as an internal standard in the quantification of hydralazine in biological matrices such as plasma, serum, and tissue homogenates. caymanchem.combiomol.commedchemexpress.com The nearly identical chemical and physical properties of Hydralazine-d4 to hydralazine ensure that it behaves similarly during extraction, derivatization, and chromatographic separation. lcms.cz

The key difference lies in its mass, which allows the mass spectrometer to distinguish between the analyte and the internal standard. medchemexpress.com This stable isotope-labeled internal standard helps to mitigate issues related to sample loss during preparation, variations in instrument response, and matrix effects, which can be significant in complex biological samples. medchemexpress.comlcms.cz The use of deuterated analogues as internal standards has been shown to resolve issues of quantitative accuracy when analyzing compounds in differing complex matrices. lcms.cz

Method Specificity, Sensitivity, and Reproducibility in Research Assays

The validation of a bioanalytical method assesses several key parameters, including specificity, sensitivity, accuracy, precision (reproducibility), and stability. scirp.org

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The use of MS detection, particularly in tandem with chromatography (LC-MS/MS or GC-MS), provides high specificity. uq.edu.au

Sensitivity is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. Methods utilizing Hydralazine-d4 as an internal standard have demonstrated high sensitivity, capable of detecting very low concentrations of hydralazine in biological samples. nih.gov

Reproducibility refers to the consistency of the results over multiple analyses. The use of a stable isotope-labeled internal standard like Hydralazine-d4 significantly improves the reproducibility of an assay by correcting for variability. medchemexpress.com Validation studies for methods determining hydralazine in pharmaceuticals and biological fluids have demonstrated good reproducibility. researchgate.net

A summary of validation parameters from a representative high-performance liquid chromatography (HPLC) method for hydralazine is presented below.

Validation ParameterResult
Linearity Range10 - 200 ng/ml
Recovery (HDZ)98.1%
Recovery (IS)98.5%
Retention Time (HDZ derivative)3.4 min
Retention Time (IS)4.6 min
Sample Stability (at -20°C)At least 7 months
Data adapted from a review of analytical methodologies for hydralazine. researchgate.net

Other Chromatographic Techniques in Analytical Research

While mass spectrometry-based methods are prevalent, other chromatographic techniques also play a role in the analysis of hydralazine. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or electrochemical detection is commonly used. rroij.comresearchgate.net In these methods, a suitable internal standard is still crucial for accurate quantification. Although Hydralazine-d4 is primarily intended for MS detection, other structurally similar compounds can be used as internal standards in HPLC-UV methods, such as 4-methylhydralazine or derivatives of p-hydroxybenzaldehyde. rroij.com

Reverse-phase HPLC methods have been developed and validated for the simultaneous estimation of hydralazine and other drugs in pharmaceutical dosage forms. ajpaonline.com These methods are valued for their simplicity, precision, and accuracy. iajpr.com

Below is a table summarizing various chromatographic methods used for hydralazine analysis.

TechniqueDetectorInternal Standard ExampleApplication
HPLCUV4-methyl HDZPlasma
HPLCElectrochemical4-methyl HDZPlasma
GCFlame Ionization (FID)4-methyl hydralazineTablet formulations
GCNitrogen-Specific (NSD)4-methylhydralazinePlasma
LC-MS/MSMass SpectrometerHydralazine-d4Plasma, Brain
Table compiled from various sources. researchgate.netrroij.comresearchgate.net

Investigations of Deuterium Isotope Effects in Biological Systems

Deuterium (B1214612) Kinetic Isotope Effect (DKIE) Studies

The Deuterium Kinetic Isotope Effect (DKIE) is a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom (¹H) at a reactive site is replaced by a deuterium atom (²H or D). libretexts.org This effect stems from the fact that a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. Consequently, if the cleavage of this bond is the rate-determining step of a reaction, the reaction will proceed more slowly with the deuterated compound. libretexts.org The magnitude of the DKIE is expressed as the ratio of the reaction rates (kH/kD), with normal values for C-H bond cleavage ranging from 1 to 8. libretexts.org

Impact on Enzymatic Reaction Rates and Oxidative Processes

The metabolism of many drugs, including hydralazine (B1673433), involves oxidative processes often catalyzed by enzymes. drugbank.com When a C-H bond is targeted in one of these oxidative reactions, its replacement with a C-D bond in Hydralazine-d4 can lead to a significant reduction in the reaction rate. researchgate.net This slowing of metabolism at specific, deuterated sites is a direct consequence of the DKIE. For instance, if the oxidation of hydralazine by enzymes like aldehyde oxidase or cytochrome P450 involves breaking a C-H bond that is deuterated in Hydralazine-d4, the formation of the corresponding oxidative metabolite will be slower. nih.gov This effect is a key principle used in medicinal chemistry to enhance a drug's metabolic profile. researchgate.net

Mechanistic Probes in Chemical and Biochemical Research

The DKIE serves as a powerful tool for elucidating the mechanisms of chemical and biochemical reactions. libretexts.org By comparing the metabolic profile of hydralazine with that of Hydralazine-d4, researchers can determine whether the cleavage of a C-H bond is a rate-limiting step in a particular metabolic pathway. nih.gov An observed DKIE provides strong evidence that a specific C-H bond is broken during the transition state of the reaction. This information is invaluable for identifying which enzymes are involved and how they interact with the drug. For example, a significant isotope effect on the formation of a hydroxylated metabolite would pinpoint hydroxylation as a key metabolic route and suggest that the deuterated position is a site of enzymatic attack. plos.org

Influence of Deuteration on Drug Metabolism Pathways

Deuterating drugs, a strategy known as "deuterium-switching," can purposefully modify their metabolic pathways to improve pharmacokinetic properties. researchgate.net Because deuterium substitution makes specific bonds stronger, it can redirect metabolism away from labile sites, potentially reducing the formation of toxic metabolites or extending the drug's duration of action. researchgate.net

Modified Metabolic Stability of Labeled Analogs

Table 1: Anticipated Effects of Deuteration on Hydralazine's Metabolic Properties This table is based on established principles of deuterium isotope effects; specific experimental data for Hydralazine-d4 was not available in the search results.

Deuterium Labeling for Tracers in In Vivo Research

Deuterium-labeled compounds such as Hydralazine-d4 are invaluable as stable isotope tracers for in vivo research. medchemexpress.cnmedchemexpress.com Unlike radioactive isotopes, stable isotopes are non-radioactive and can be used safely in a wide range of studies. Hydralazine-d4 is particularly useful as an internal standard for the quantification of hydralazine in biological samples like plasma or tissue extracts. veeprho.comcaymanchem.com By adding a known amount of Hydralazine-d4 to a sample, researchers can use mass spectrometry-based techniques (e.g., LC-MS) to accurately measure the concentration of the unlabeled drug. veeprho.com The distinct mass difference between hydralazine and Hydralazine-d4 allows for their precise and simultaneous detection, correcting for any sample loss during preparation and analysis, thereby ensuring the reliability of pharmacokinetic and metabolic data. veeprho.comcaymanchem.com

Metabolic Research of Hydralazine Utilizing Deuterated Analogs As Analytical Tools

In Vitro Metabolic Pathway Elucidation

In vitro studies using subcellular fractions are fundamental to mapping the metabolic pathways of a drug. These controlled environments allow researchers to identify the enzymes and cofactors involved in the biotransformation of hydralazine (B1673433).

Microsomal Enzyme Systems and Cofactor Requirements

Microsomal enzyme systems, particularly those located in the liver, are central to hydralazine metabolism. nih.govucl.ac.uk Studies have demonstrated that the metabolism of hydrazine (B178648), the core structure of hydralazine, is catalyzed by enzymes within the microsomal fraction of liver cells. nih.gov This process is dependent on the presence of specific cofactors, most notably NADPH and oxygen. nih.govucl.ac.uk The requirement for NADPH suggests the involvement of cytochrome P450 (CYP450) enzymes, a major family of drug-metabolizing enzymes. nih.govucl.ac.uk Further evidence for CYP450 involvement comes from inhibition studies, where known CYP450 inhibitors like piperonyl butoxide and metyrapone (B1676538) significantly reduce hydrazine metabolism. nih.gov While CYP450 plays a role, other enzyme systems may also contribute. For instance, flavin monooxygenase (FMO) has been implicated in the microsomal metabolism of hydrazine. nih.gov The activity of these enzymes can be controlled in vitro by the addition or omission of necessary cofactors, such as NADPH for CYP450 and FMOs, and UDPGA for UGTs. bioivt.com

Identification and Characterization of Hydralazine Metabolites (e.g., phthalazine (B143731), phthalazin-1-one, hydrazones)

The metabolism of hydralazine is extensive, leading to a variety of metabolites. drugbank.commedcentral.com Through various enzymatic and non-enzymatic reactions, hydralazine is converted into several key products. drugbank.comresearchgate.net

One of the primary metabolic pathways is the formation of phthalazine. drugbank.com Another significant metabolite is phthalazin-1-one, which can be formed through the oxidation of hydralazine. researchgate.netnih.gov

A major route of metabolism involves the formation of hydrazones through the reaction of hydralazine with endogenous carbonyl compounds. drugbank.commedcentral.comnih.gov Hydralazine readily combines with circulating α-keto acids, such as pyruvic acid and α-ketoglutaric acid, to form the corresponding hydrazones. drugbank.comnih.govpharmgkb.org The pyruvic acid hydrazone of hydralazine is a major metabolite found in plasma. nih.govpharmgkb.org

The use of deuterated standards like Hydralazine-d4 is critical in these studies. It allows for the unambiguous identification and quantification of these metabolites in complex mixtures using techniques like mass spectrometry. The distinct mass shift of the deuterated metabolites provides a clear signature, enabling researchers to differentiate them from naturally occurring compounds.

MetaboliteFormation PathwaySignificance
PhthalazineMetabolic conversion of hydralazine. drugbank.comA known metabolite of hydralazine. drugbank.com
Phthalazin-1-oneOxidation of hydralazine. researchgate.netnih.govA urinary metabolite. nih.gov
Hydralazine Pyruvic Acid HydrazoneReaction with endogenous pyruvic acid. drugbank.compharmgkb.orgMajor plasma metabolite. nih.govpharmgkb.org
Hydralazine α-Ketoglutarate HydrazoneReaction with endogenous α-ketoglutarate. drugbank.compharmgkb.orgA known hydrazone metabolite. drugbank.com

Formation of Hydrazone Adducts with Endogenous Compounds

Beyond simple hydrazone formation with small molecules, hydralazine can also form adducts with larger endogenous molecules, a process with potential toxicological implications. Recent research has shed light on the formation of hydrazone adducts with proteins. unc.edujci.orgnih.gov

Studies have shown that hydralazine can covalently bind to myeloperoxidase (MPO), an enzyme found in neutrophils. jci.orgnih.gov This binding is facilitated by the initial formation of carbonyl derivatives on the protein, which then allows hydralazine to form a hydrazone adduct. jci.orgnih.gov This modification of MPO can lead to conformational changes in the protein, potentially rendering it immunogenic and triggering an autoimmune response. jci.orgnih.gov

Hydralazine has also been shown to form adducts with DNA. acs.org Specifically, it can react with apurinic/apyrimidinic (AP) sites in DNA, which are common forms of DNA damage. acs.org This reaction initially forms a reversible hydrazone adduct, which can then undergo an oxidative cyclization to form a stable triazolo[3,4-a]phthalazine adduct. acs.org The formation of these DNA adducts could be relevant to the pathogenesis of drug-induced lupus erythematosus. acs.org

The use of deuterated hydralazine in these studies can help to confirm the origin of the adducts and to quantify their formation in vitro.

In Vivo Metabolic Fate Investigations in Preclinical Animal Models

While in vitro studies provide a foundational understanding of metabolic pathways, in vivo studies in preclinical animal models are essential to understand the complete metabolic fate of a drug in a physiological system.

Metabolite Profiling and Identification in Biological Samples

Animal models, such as rats and dogs, have been used to investigate the in vivo metabolism of hydralazine. nih.govnih.gov Following administration of radiolabeled or isotopically labeled hydralazine, biological samples like urine, feces, and plasma are collected and analyzed to identify and quantify the parent drug and its metabolites. medcentral.comnih.govpharmgkb.org

In rats, studies with [1-14C]hydralazine have shown that the drug is extensively metabolized, with no unchanged drug excreted in the urine. nih.gov The major urinary metabolites in rats were identified as 3-methyl-s-triazolo[3,4a]phthalazine and acid-labile conjugates of hydralazine and 1-hydrazinophthalazin-4-one. nih.gov Other minor metabolites found in rat urine include s-triazolo[3,4-a]-phthalazine, 3-hydroxymethyl-s-triazolo[3,4-a]-phthalazine, hydrazine, and phthalazin-1-one. nih.gov

The dog has also been evaluated as a potential animal model for studying hydralazine pharmacokinetics. nih.gov Studies in dogs have shown that the bioavailability of hydralazine is affected by food, similar to what is observed in humans. nih.gov

The use of Hydralazine-d4 in these animal studies, coupled with sensitive analytical techniques like LC-MS/MS, allows for detailed metabolite profiling and can help to elucidate species differences in metabolism.

Animal ModelMajor Metabolites Identified in Urine
Rat3-methyl-s-triazolo[3,4a]phthalazine, acid-labile conjugates of hydralazine and 1-hydrazinophthalazin-4-one. nih.gov

Metabolic Interconversions and Reaction Kinetics in Physiological Conditions

In a living organism, metabolic reactions are dynamic, with compounds being formed, interconverted, and eliminated. In vitro studies have shown that the formation of hydrazones from hydralazine and various keto acids follows second-order rate kinetics. nih.gov These hydrazones can also partially decompose under the same physiological conditions. nih.gov

Of the hydrazones studied, the pyruvic acid hydrazone of hydralazine was found to be the most readily formed and relatively stable, while the acetone (B3395972) hydrazone was unstable. nih.gov In vivo studies in rats have shown that after intravenous injection of various hydrazones, only the acetone hydrazone generated significant quantities of free hydralazine in the plasma. nih.gov The metabolites generally have larger elimination rate constants and smaller apparent distribution volumes than the parent hydralazine. nih.gov

Pharmacokinetic Research of Hydralazine in Preclinical Models Quantified Using Hydralazine D4

Pharmacokinetic Parameter Analysis in Animal Models

Animal models are fundamental in preclinical research to predict the pharmacokinetic behavior of drugs in humans. The use of Hydralazine-d4 as an internal standard ensures the reliability of the data obtained from these models.

Volume of Distribution and Elimination Rate Constants

The volume of distribution (Vd) and elimination rate constant (k) are critical parameters that describe how a drug distributes throughout the body and how quickly it is removed.

In preclinical studies, animal models have shown that hydralazine (B1673433) distributes widely into body tissues. medcentral.com In rats, the highest concentrations are typically found in the kidneys, plasma, and liver, with lower concentrations in the brain, lungs, muscle, heart, and fat. medcentral.com Radioisotope studies have further revealed a high affinity of hydralazine for arterial walls. medcentral.com

Studies in dogs have reported a steady-state volume of distribution of 9 L/kg, a value comparable to that observed in humans. nih.gov In contrast, research on normotensive rats indicated that hydralazine metabolites have smaller apparent distribution volumes and larger elimination rate constants than the parent drug, hydralazine. nih.gov This suggests that the metabolites are cleared from the body more rapidly than hydralazine itself. nih.gov

Interactive Table: Hydralazine Pharmacokinetic Parameters in Animal Models

Animal ModelVolume of Distribution (Vd)Elimination Rate Constant (k)Reference
Dog9 L/kg- nih.gov
RatSmaller than parent drug for metabolitesLarger than parent drug for metabolites nih.gov

Plasma Clearance Determinations

Plasma clearance (CL) refers to the volume of plasma cleared of a drug per unit of time. It is a key indicator of the efficiency of drug elimination from the body.

In dogs, the total-body clearance of hydralazine has been determined to be 70 ml/min/kg. nih.gov Studies in conscious, spontaneously hypertensive rats have also provided insights into clearance mechanisms. nih.gov In these rats, the basal norepinephrine (B1679862) clearance was 188 +/- 4 ml min-1 kg-1. nih.gov When treated with hydralazine, these rats showed an increase in norepinephrine clearance, which is thought to be a result of increased cardiac output and subsequent increases in hepatic and/or pulmonary blood flow. nih.gov Another study in rats investigated the effect of hydralazine on the clearance of antipyrine (B355649). nih.gov It was found that hydralazine reduced antipyrine clearance, but this effect was secondary to hydralazine-induced hypothermia and not a direct inhibition of metabolic enzymes. nih.gov

Interactive Table: Hydralazine Plasma Clearance in Animal Models

Animal ModelParameterValueReference
DogTotal-body clearance70 ml/min/kg nih.gov
Spontaneously Hypertensive RatNorepinephrine clearance (basal)188 +/- 4 ml min-1 kg-1 nih.gov
RatAntipyrine clearance (with hydralazine)Reduced (secondary to hypothermia) nih.gov

Pharmacokinetic Interactions with Co-administered Agents in Animal Studies

The co-administration of drugs can lead to pharmacokinetic interactions, altering the ADME of one or both drugs.

A study in conscious dogs investigated the interaction between orally co-administered hydralazine and d-propranolol and lidocaine (B1675312). nih.gov The results showed that hydralazine significantly increased the peak concentrations and the area under the plasma concentration-time curve (AUC) of d-propranolol, while reducing its apparent oral clearance by 24%. nih.gov Interestingly, the disposition of lidocaine was not affected. nih.gov This suggests that the interaction is not due to a general mechanism like altered liver blood flow but may be related to a more specific alteration of propranolol (B1214883) metabolism. nih.gov

In rats, the co-administration of vasodilating agents like hydralazine and minoxidil (B1677147) led to dose-related increases in norepinephrine spillover rate and plasma concentration. nih.gov The increase in norepinephrine spillover was greater than the increase in its plasma concentration due to a simultaneous increase in norepinephrine clearance. nih.gov

Physiologically-Based Pharmacokinetic (PBPK) Modeling Approaches in Research

Physiologically-based pharmacokinetic (PBPK) modeling is a sophisticated computational technique used to predict the ADME of drugs in different species and under various physiological conditions. nih.govfrontiersin.orgphinc-modeling.com These models integrate data on the drug's physicochemical properties, in vitro metabolic data, and the physiological and anatomical characteristics of the species being studied. phinc-modeling.com

PBPK models are increasingly being used in preclinical research to refine in vivo studies and to practice the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing. frontiersin.org By simulating drug behavior, PBPK models can help in understanding drug-drug interactions, predicting pharmacokinetics in special populations, and supporting the clinical development of new formulations. phinc-modeling.com Although specific PBPK models for Hydralazine-d4 are not detailed in the provided context, the development of such models for hydralazine would be a valuable tool for its continued study. nih.govresearchgate.net The collection of robust pharmacokinetic data from preclinical models, facilitated by the use of Hydralazine-d4, is essential for building and validating these predictive models. researchgate.net

Mechanistic and Biochemical Pathway Studies of Hydralazine Potentially Using Hydralazine D4 in Research Methodologies

Epigenetic Modulatory Mechanisms

Hydralazine (B1673433) has been identified as an epigenetic modulator, influencing DNA methylation and gene expression.

DNA Methylation Inhibition in Cellular Models

Hydralazine acts as a non-nucleoside DNA methyltransferase (DNMT) inhibitor. mdpi.com Studies have shown that it can decrease the expression of DNMT1 and DNMT3a, key enzymes responsible for maintaining DNA methylation patterns. mdpi.comnih.govfrontiersin.org This inhibitory effect has been observed in various cancer cell lines, including T-cell leukemia, breast, bladder, and cervical cancer. mdpi.comresearchgate.net

In Jurkat cells, a human T-leukemia cell line, hydralazine has been shown to decrease DNA methylation at a concentration of 10 μM. caymanchem.combiomol.com Furthermore, research on MCF-7/Adr breast cancer cells demonstrated that a 10 μM concentration of hydralazine resulted in a 30% decrease in DNMT activity. researchgate.net The mechanism is thought to involve a high-affinity interaction between hydralazine and the binding pocket of DNMT1. mdpi.comnih.gov This interaction is believed to reduce the enzyme's affinity for both hemimethylated DNA and the methyl donor S-adenosylmethionine (SAM). mdpi.com

Hydralazine-d4 (hydrochloride) is intended for use as an internal standard for the quantification of hydralazine by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.combiomol.com This application is crucial for accurately measuring hydralazine concentrations in research settings, thereby ensuring the reliability of studies investigating its dose-dependent effects on DNA methylation.

Table 1: Effect of Hydralazine on DNA Methylation and DNMT Activity

Cell Line Hydralazine Concentration Observed Effect Reference
Jurkat (T-leukemia) 10 μM Decreased DNA methylation caymanchem.combiomol.com
MCF-7/Adr (Breast Cancer) 10 μM 30% decrease in DNMT activity researchgate.net
T-cell leukemia Not specified Decreased DNMT1 and DNMT3A mRNA and protein levels mdpi.com
Breast, Bladder, Cervical Cancer Not specified Induced DNA demethylation and decreased DNMT activity mdpi.comresearchgate.net

Reactivation of Gene Expression via Demethylation

A significant consequence of hydralazine-induced DNA demethylation is the reactivation of tumor suppressor genes that were silenced by hypermethylation. researchgate.net In various cancer cell models, hydralazine treatment has led to the re-expression of genes such as RARβ, p21, p16, and APC. mdpi.comresearchgate.net This reactivation of gene expression underscores the potential of hydralazine to reverse epigenetic silencing, a hallmark of many cancers. While direct studies utilizing Hydralazine-d4 to trace this specific reactivation process are not prevalent, its use in quantifying the parent compound is foundational to establishing the effective concentrations at which these epigenetic changes occur.

Oxidative Stress and Reactive Species Modulation

Hydralazine exhibits significant effects on oxidative stress pathways, including the inhibition of reactive oxygen species (ROS) and the modulation of nitric oxide synthase.

Inhibition of Reactive Oxygen Species (ROS) Production

Hydralazine has been identified as an efficient scavenger of reactive oxygen species (ROS) and an inhibitor of their generation. nih.govcapes.gov.br In rat macrophages activated by phorbol (B1677699) 12-myristate 13-acetate (PMA), hydralazine at a concentration of 100 μM was shown to inhibit both extracellular and intracellular ROS production. caymanchem.combiomol.com This antioxidant activity is thought to contribute to its protective effects in various pathological conditions. nih.govresearchgate.net Research suggests that hydralazine may exert its ROS-scavenging effects by targeting the generation of superoxide (B77818) radicals by enzymes like xanthine (B1682287) oxidase and NADH/NADPH oxidase. nih.gov Studies in APP/PS1 mice, a model for Alzheimer's disease, have shown that hydralazine can reduce the damage caused by oxidative stress. nih.gov

Modulation of Inducible Nitric Oxide Synthase (iNOS) Expression

Hydralazine has been demonstrated to modulate the expression of inducible nitric oxide synthase (iNOS), an enzyme involved in the production of nitric oxide during inflammatory responses. In rat macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), hydralazine at a concentration of 100 μM decreased nitric oxide production and the expression of iNOS. caymanchem.combiomol.com This inhibitory effect on iNOS expression and subsequent nitric oxide generation has also been observed in other inflammatory models. nih.govmdpi.com The reduction of iNOS expression appears to be a key mechanism through which hydralazine exerts its anti-inflammatory and antioxidant effects. nih.govmdpi.com

Table 2: Modulation of Oxidative Stress by Hydralazine

Cellular/Animal Model Stimulant Hydralazine Concentration Observed Effect Reference
Rat Macrophages Phorbol 12-myristate 13-acetate (PMA) 100 μM Inhibition of extracellular and intracellular ROS production caymanchem.combiomol.com
Rat Macrophages Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) 100 μM Decreased nitric oxide production and iNOS expression caymanchem.combiomol.com
APP/PS1 Mice - Not specified Reduced damage from oxidative stress nih.gov
Rat Mesangial Cells Advanced glycation end products (AGEs) Not specified Decreased iNOS expression mdpi.com

Antioxidant Activity Investigations

The antioxidant properties of hydralazine have been investigated in various contexts. nih.govresearchgate.netnih.govmdpi.com It is considered a potent antioxidant that can eliminate free radicals. mdpi.com This activity is partly attributed to its ability to activate the Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway. nih.govresearchgate.net The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress, and its activation by hydralazine leads to the expression of numerous antioxidant genes. nih.govfrontiersin.org This has been demonstrated to be beneficial in delaying pathological development in models of neurodegenerative diseases. nih.gov The collective evidence from these studies highlights the multifaceted antioxidant capabilities of hydralazine, which extend beyond simple ROS scavenging to include the modulation of key enzymatic pathways involved in oxidative stress. nih.govcapes.gov.brnih.govmdpi.comnih.govresearchgate.netresearchgate.net

Signal Transduction Pathway Interventions

Hydralazine has been shown to modulate several key signaling pathways, contributing to its diverse biological effects. These interventions are critical in understanding its broader therapeutic potential.

PI3K/Akt Signaling Pathway Modulation

Recent studies have highlighted the role of hydralazine in modulating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. In a sepsis-induced animal model, hydralazine treatment was found to prevent the increase in Akt activation in the liver and kidney. nih.gov This modulation is associated with the suppression of inflammatory and antioxidant responses. nih.gov Furthermore, in a model of spinal cord injury, hydralazine promoted the activation of the PI3K/Akt pathway, leading to the polarization of M2 macrophages, which in turn protected neurons from inflammation. bohrium.comnih.gov It has been suggested that hydralazine may also activate the Nrf2 pathway through other pathways like the PI3K/Akt pathway. frontiersin.org

cAMP-Dependent Protein Kinase (PKA) Targeting

Hydralazine directly targets the cAMP-dependent protein kinase (PKA). nih.gov It binds to and stabilizes the catalytic subunit of PKA, leading to its activation. nih.govimrpress.com This interaction causes the release of the catalytic subunits from the regulatory subunits. nih.gov PKA activation is a central mechanism through which hydralazine exerts several of its effects, including the modulation of mitochondrial function and lifespan extension in certain model organisms. nih.govnih.gov The activation of PKA by hydralazine is independent of the canonical pathway involving G-protein-coupled receptors and cAMP production. nih.gov

Sirtuin Activation and Mitochondrial Function

A significant consequence of PKA activation by hydralazine is the subsequent activation of Sirtuin 1 (SIRT1) and Sirtuin 5 (SIRT5). nih.govresearchgate.net This SIRT1/SIRT5 axis activation leads to improved mitochondrial function and metabolic homeostasis. nih.gov Research in C. elegans has demonstrated that hydralazine treatment enhances mitochondrial respiration and restores mitochondrial health under conditions of glucose stress. researchgate.net The activation of SIRT1 can, in turn, promote mitochondrial autophagy by activating the PINK1-Parkin pathway. mdpi.com This improvement in mitochondrial function is considered essential for some of the beneficial effects observed with hydralazine treatment. researchgate.net

Enzyme Inhibition and Protein Interactions

Hydralazine's biochemical effects are also mediated by its direct interaction with and inhibition of specific enzymes.

Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition

Hydralazine is a potent and irreversible inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). nih.govfrontiersin.org It initially acts as a competitive inhibitor, but this is followed by rapid, irreversible inhibition. nih.gov The presence of primary amine substrates of SSAO can reduce the rate of this inactivation. nih.gov SSAO is a copper-containing enzyme that converts primary amines to their corresponding aldehydes, producing hydrogen peroxide and ammonia (B1221849) in the process. mdpi.com The inhibition of SSAO by hydralazine is a key aspect of its mechanism, and radiolabeled hydralazine has been used as an affinity label for this enzyme in research settings. nih.gov

Prolyl Hydroxylase Inhibition and Hypoxia-Inducible Factor 1-alpha (HIF-1α) Induction

Hydralazine inhibits prolyl hydroxylase domain (PHD) enzymes. ahajournals.orgahajournals.org These enzymes are responsible for the hydroxylation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which targets it for degradation. drugbank.com By inhibiting PHDs, hydralazine prevents HIF-1α hydroxylation and subsequent degradation, leading to its stabilization and accumulation. ahajournals.orgahajournals.org This effect is thought to be due to hydralazine's ability to chelate iron at the active site of the enzyme. ahajournals.org The induction of HIF-1α by hydralazine has been observed in various cell types, including endothelial and smooth muscle cells, and is a novel mechanism of action for the compound. ahajournals.orgahajournals.orgkarger.com This leads to the expression of HIF-1α downstream target genes, such as vascular endothelial growth factor (VEGF). ahajournals.orgahajournals.org

Interaction with Myeloperoxidase (MPO) and Adduct Formation

Recent research has illuminated a significant interaction between hydralazine and myeloperoxidase (MPO), an enzyme abundant in neutrophils. This interaction is implicated in the development of drug-induced autoimmune conditions, such as antineutrophil cytoplasmic autoantibody (ANCA) vasculitis. nih.govjci.org The proposed mechanism involves a multi-step chemical modification of MPO that ultimately renders it immunogenic.

Studies have shown that for hydralazine to bind to MPO, the enzyme often first undergoes modification by aldehydes like acrolein, which results in the formation of carbonyl derivatives on MPO's amine groups. nih.govjci.org This initial step facilitates the subsequent covalent binding of hydralazine to the heme-containing MPO protein, forming a hydrazone adduct. nih.govjci.orgresearchgate.net This process is a form of haptenization, where the drug (hydralazine) acts as a hapten, modifying a self-protein (MPO). researchgate.net

The formation of these hydralazine-MPO adducts induces conformational changes in the MPO heavy chain. nih.govjci.org This alteration can expose previously hidden epitopes or create entirely new ones (neoantigens), which triggers the production of autoantibodies. jci.orgnih.gov Specifically, patients with hydralazine-associated ANCA vasculitis have been found to have hydrazone adducts on their circulating MPO and possess IgM antibodies with a high affinity for this modified MPO. nih.govresearchgate.net These findings present a detailed mechanism for drug-induced autoimmunity, where sequential chemical modifications of a self-protein lead to the generation of pathogenic autoantibodies. nih.govresearchgate.net

Table 1: Mechanistic Steps in Hydralazine-MPO Interaction

Step Description Key Findings Citations
1. Initial Modification Endogenous aldehydes (e.g., acrolein) react with MPO, forming carbonyl derivatives. The presence of a reactive carbonyl is necessary for hydralazine to react with MPO. jci.org
2. Adduct Formation Hydralazine covalently binds to the carbonyl-modified MPO. This binding forms a stable hydrazone adduct. nih.govresearchgate.net
3. Conformational Change The formation of the adduct alters the three-dimensional structure of the MPO protein. Changes in the MPO heavy chain are observed, potentially altering its immunogenicity. nih.govjci.org
4. Autoimmune Response The modified MPO is recognized as a neoantigen by the immune system. This leads to the generation of pathogenic autoantibodies (specifically IgM) against the hydralazine-modified MPO, contributing to ANCA vasculitis. nih.govresearchgate.netnih.gov

Effects on Pyridoxal (B1214274) Phosphate-Dependent Enzymes

Hydralazine is known to interact with pyridoxal phosphate (B84403) (PLP), the active form of vitamin B6 and a critical coenzyme for a vast number of enzymatic reactions. nih.govwikipedia.org Drugs containing a hydrazine (B178648) group, such as hydralazine, can form a complex with PLP, leading to its inactivation. caldic.comucl.ac.uk This interaction can inhibit the activity of numerous PLP-dependent enzymes. nih.gov

Research has demonstrated that hydralazine is a potent inhibitor of various amine oxidases. nih.gov For instance, it causes a time-dependent inhibition of clorgyline-resistant amine oxidase (CRAO) in rat heart tissue. nih.gov It also inhibits monoamine oxidase (MAO)-A and MAO-B in vitro, although these effects were found to be reversible with dialysis. nih.gov The inhibition of MAO-A was competitive. nih.gov

The interaction with PLP has been explored as a possible, non-enzymatic mechanism contributing to hydralazine's hypotensive effects. nih.gov Studies in rats showed that pretreatment with pyridoxine (B80251) (vitamin B6) diminished the acute blood pressure-lowering response to hydralazine, suggesting that the drug's interaction with pyridoxal may be involved in its vasodilatory action. nih.gov This could potentially occur through interference with the role of the vitamer in regulating calcium or sodium transport in vascular smooth muscle. nih.gov

Protein Misfolding Modulation

Alteration of Amyloid-β (Aβ) Fibril Formation

Hydralazine has been investigated for its effects on the misfolding and aggregation of amyloid-beta (Aβ) peptide, a key pathological feature of Alzheimer's disease. nih.govrsc.org Studies show that hydralazine can inhibit the aggregation of Aβ and the formation of mature fibrils. rsc.orgrsc.org

The mechanism appears to involve preventing the conformational shift of the Aβ peptide into a β-sheet structure, which is a prerequisite for amyloid aggregation. rsc.orgrsc.org While hydralazine did not entirely prevent Aβ aggregation in some assays, transmission electron microscopy revealed that its presence led to the formation of more oligomeric species rather than the typical long fibrils. nih.govnih.gov These resulting structures were described as small, coiled, and suggestive of oligomers. researchgate.net

Molecular dynamics simulations further support these findings, indicating that hydralazine can bind to both Aβ monomers and protofibrils. rsc.orgrsc.org This binding is thought to destabilize the interactions between Aβ monomers and disrupt the structure of pre-formed protofibrils, thereby inhibiting the elongation into mature, neurotoxic fibrils. rsc.org

Table 2: Effect of Hydralazine on Amyloid-β Aggregation

Experimental Method Observation Implication Citations
Thioflavin-T (ThT) Assay Hydralazine inhibits Aβ aggregation and fibril formation. Indicates interference with the amyloidogenic pathway. rsc.orgrsc.org
Circular Dichroism (CD) Hydralazine prevents the formation of β-sheet structures in the Aβ peptide. Suggests stabilization of a non-aggregating conformation. rsc.orgrsc.org
Electron Microscopy Treatment with hydralazine resulted in fewer mature fibrils and more small, coiled, oligomeric structures. Alters the morphology of Aβ aggregates, potentially reducing fibrillar toxicity. nih.govnih.govresearchgate.net
Molecular Dynamics Hydralazine binds to Aβ monomers and protofibrils, destabilizing them. Provides a molecular basis for the inhibition of fibril elongation. rsc.orgrsc.org

Prevention of Lipid Modification of Proteins

A significant aspect of hydralazine's biochemical activity is its ability to act as a scavenger for reactive carbonyl species, particularly toxic aldehydes generated from lipid peroxidation such as 4-hydroxy-2-nonenal (HNE) and acrolein. nih.govresearchgate.net These aldehydes can readily modify proteins, leading to crosslinking, dysfunction, and cellular damage. researchgate.net

The hydrazide group within the hydralazine molecule is highly reactive toward these aldehydes, forming stable hydrazone adducts. nih.gov This scavenging action effectively prevents the aldehydes from reacting with and modifying proteins. nih.govresearchgate.net Research has demonstrated that hydralazine prevents the HNE-modification of Aβ, which was used as a model for proteins susceptible to lipid modification. nih.govnih.gov

This protective effect extends to other proteins as well. For example, hydralazine was shown to prevent the formation of HNE adducts on the Platelet-Derived Growth Factor Receptor-β (PDGFRβ) in vascular cells exposed to oxidized lipids, thereby rescuing the receptor's signaling function. ahajournals.org This capacity to prevent lipid modification of proteins highlights a key antioxidant function of hydralazine, independent of its effects on protein misfolding. nih.govresearchgate.net

Applications in Drug Discovery and Medicinal Chemistry Research

Deuterated Drug Design and Optimization Strategies

The deliberate substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612), represents a sophisticated strategy in medicinal chemistry to enhance a drug's pharmacokinetic properties. nih.govwikipedia.org This approach, known as deuteration, is founded on the kinetic isotope effect (KIE). informaticsjournals.co.in The bond between carbon and deuterium (C-D) is stronger and more stable than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes, particularly cytochrome P450 (CYP) enzymes. informaticsjournals.co.inisowater.comresearchgate.net

This subtle modification can lead to significant improvements in a drug's profile:

Reduced Metabolism: By strategically placing deuterium atoms at sites on a drug molecule that are prone to metabolic breakdown (so-called "soft spots"), the rate of metabolism can be slowed considerably. nih.gov

Enhanced Safety and Tolerability: Deuteration can decrease the formation of potentially reactive or toxic metabolites, thereby improving the drug's safety profile. nih.govtandfonline.com

Crucially, because deuterium and hydrogen are chemically very similar, deuterated drugs typically retain the same potency and biological target selectivity as their original hydrogen-containing counterparts. isowater.comtandfonline.com The primary change is not to the drug's intrinsic activity but to its metabolic fate. medchemexpress.commedchemexpress.cn This strategy has moved from a theoretical concept to a proven success, with the FDA approval of deuterated drugs like deutetrabenazine demonstrating its clinical and commercial viability. nih.gov

Table 1: Comparison of Key Bond Properties

PropertyCarbon-Hydrogen (C-H) BondCarbon-Deuterium (C-D) BondImplication in Drug Design
Bond StrengthWeakerStronger (6-10 times more stable) informaticsjournals.co.inIncreased resistance to enzymatic cleavage.
Vibrational FrequencyHigherLowerContributes to the higher energy required to break the C-D bond.
Metabolic RateFasterSlower (due to Kinetic Isotope Effect)Prolonged drug half-life and exposure. wikipedia.org

Table 2: Example of Pharmacokinetic Improvement with a Deuterated Drug

DrugDeuterated AnalogPharmacokinetic ImprovementReference
TetrabenazineDeutetrabenazine (SD-809)Plasma half-life increased from 4.8 to 8.6 hours; AUC approximately doubled. tandfonline.com

Structure-Activity Relationship (SAR) Studies with Deuterated Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how a molecule's chemical structure relates to its biological activity. researchgate.net In the context of deuterated analogs, SAR studies take on a unique focus. The "structure" is only minimally altered by the substitution of hydrogen with deuterium, meaning the molecule's size, shape, and ability to bind to its target receptor are generally preserved. wikipedia.org Consequently, the "activity"—the intended pharmacological effect—is also expected to remain unchanged. tandfonline.com

The primary goal of SAR for deuterated analogs is not to enhance potency but to optimize the drug's metabolic profile. These studies focus on:

Identifying Metabolically Vulnerable Sites: Researchers use metabolic studies to pinpoint the exact locations on the drug scaffold where enzymatic breakdown occurs.

Strategic Deuteration: Deuterium is then selectively incorporated at these identified "soft spots."

Evaluating Pharmacokinetic Impact: The resulting deuterated analog is tested to confirm that the modification has slowed metabolism and improved pharmacokinetic parameters without negatively impacting the desired biological activity. pharmgkb.org

For a molecule like hydralazine (B1673433), which undergoes extensive metabolism via pathways like hydroxylation and acetylation, SAR studies with deuterated analogs would aim to identify which C-H bonds are most susceptible to cleavage. pharmgkb.orgdrugbank.com By replacing these specific hydrogens with deuterium, as in Hydralazine-d4, the metabolic stability could be enhanced. The core phthalazine (B143731) structure responsible for the vasodilatory effect would remain intact, preserving the primary mechanism of action. nih.gov

Table 3: Focus of SAR Studies

SAR Study TypePrimary GoalKey Structural ModificationsDesired Outcome
Traditional AnalogsEnhance potency, selectivity, or introduce new activity.Addition/removal of functional groups, ring modifications, isosteric replacements. researchgate.netImproved target binding or altered biological function.
Deuterated AnalogsImprove metabolic stability and pharmacokinetic profile. nih.govSelective replacement of hydrogen with deuterium at metabolically liable sites.Reduced metabolic clearance, longer half-life, and potentially improved safety. tandfonline.com

Development of Novel Analogs and Derivatives from the Hydralazine Scaffold

The hydralazine scaffold, characterized by its phthalazine ring system, is a versatile starting point for the development of new therapeutic agents beyond its original antihypertensive use. archimica.comsysrevpharm.org Medicinal chemists have utilized this scaffold to design and synthesize novel analogs with a wide range of potential biological activities. researchgate.netacs.org

Research in this area has led to the creation of derivatives with potential applications in various fields:

Antimicrobial Agents: Novel Schiff base derivatives of hydralazine have been synthesized and shown to possess antimicrobial activity against several bacterial strains. scirp.org

Antioxidant and Antiplasmodial Compounds: Certain hydralazine-derived Schiff bases have also demonstrated antioxidant properties and potential antiplasmodial effects. scirp.org

Anti-atherogenic Agents: By coupling the hydralazine moiety with other chemical frames, such as bisvanillin, researchers have created novel biaryl compounds. These have been tested for their ability to inhibit low-density lipoprotein (LDL) oxidation, a key process in atherosclerosis. acs.org

Anticancer Agents: The hydralazine structure has been studied for its ability to inhibit DNA methyltransferases (DNMTs), which are promising targets for cancer therapy. nih.govresearchgate.net Molecular modeling suggests that adding substituents at specific positions on the hydralazine ring could enhance its affinity for the enzyme. researchgate.net

These studies highlight the chemical tractability of the hydralazine molecule and its potential as a foundational structure for discovering new drugs for a variety of diseases. omicsdi.org

Table 4: Examples of Novel Analogs Developed from the Hydralazine Scaffold

Derivative ClassExample Compound NameStudied Biological ActivityReference
Schiff Base2-[(2-(phthalazin-1-yl)hydrazono)methyl]phenol (PHMP)Antimicrobial, Antioxidant scirp.org
Schiff Base3-[1-(2-(phthalazin-1-yl)hydrazono)ethyl)-1,3-oxazinane (PHEO)Antimicrobial, Antioxidant scirp.org
Biaryl HydrazoneSymmetrical biaryl from 5,5′-bisvanillin and hydralazineAnti-atherogenic (inhibition of LDL oxidation) acs.org

Hydralazine-d4 (hydrochloride) in Drug Development and Regulatory Compliance

Hydralazine-d4 (hydrochloride) plays a crucial, specialized role in the modern drug development pipeline, primarily as an analytical tool. caymanchem.com As a stable, deuterium-labeled version of hydralazine, it is an ideal internal standard for use in quantitative bioanalytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.comclearsynth.com

Its applications are critical for meeting stringent regulatory requirements:

Pharmacokinetic Studies: Hydralazine-d4 is used to accurately quantify the concentration of the unlabeled hydralazine drug in plasma, urine, and other biological matrices. medchemexpress.commedchemexpress.com This is essential for determining the pharmacokinetic profile of the drug.

Analytical Method Validation (AMV): Regulatory agencies require that analytical methods used in drug development are thoroughly validated for accuracy and precision. Hydralazine-d4 serves as a reference standard in these validation processes. clearsynth.comsynzeal.com

Quality Control (QC): During the commercial production of hydralazine, Hydralazine-d4 can be used as a standard to ensure the quality and consistency of the final drug product. synzeal.comsynzeal.com

Regulatory Submissions: The data generated using Hydralazine-d4 as an internal standard is a key component of regulatory filings, such as Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs). synzeal.comveeprho.com

Furthermore, the development pathway for deuterated drugs themselves has a distinct regulatory advantage. The U.S. FDA has permitted sponsors of deuterated drugs to reference safety and efficacy data from the original, non-deuterated drug in a 505(b)(2) application. tandfonline.com This can significantly reduce the time and cost associated with bringing a new deuterated therapy to market. tandfonline.com

Table 5: Role of Hydralazine-d4 (hydrochloride) in the Pharmaceutical Lifecycle

Development StageApplication of Hydralazine-d4 (hydrochloride)PurposeReference
Preclinical/Clinical ResearchInternal Standard in LC-MS/GC-MS assaysAccurate quantification of hydralazine levels for pharmacokinetic analysis. caymanchem.comclearsynth.com
Drug ManufacturingReference Standard for Quality Control (QC)Ensuring batch-to-batch consistency and product purity. synzeal.comsynzeal.com
Regulatory AffairsComponent of Analytical Method Validation (AMV)Supporting data packages for ANDA/NDA submissions to regulatory bodies like the FDA. clearsynth.comveeprho.com

Q & A

Q. How can researchers verify the purity and structural identity of Hydralazine-d4 (hydrochloride) in experimental settings?

  • Methodology : Utilize orthogonal analytical techniques:
    • UV-Vis Spectroscopy : Confirm λmax at 230–260 nm (characteristic of hydralazine derivatives) .
    • HPLC/UPLC : Employ a C18 column with mobile phases like ethanol and 0.1% trifluoroacetic acid (60:40 v/v) at 0.5 mL/min flow rate. Validate linearity (R² ≥ 0.999) and retention time consistency .
    • Mass Spectrometry (MS) : Detect isotopic peaks (M+4) to confirm deuterium incorporation .
  • Quality Control : Compare results against certified reference standards (CRS) and validate via inter-laboratory reproducibility tests.

Q. What precautions are critical for safe handling and storage of Hydralazine-d4 (hydrochloride) in laboratory environments?

  • Storage : Maintain at -20°C in airtight, light-resistant containers. Solvent-reconstituted samples should be used within one month to prevent degradation .
  • Safety Protocols :
    • Use chemical safety goggles (JIS T 8147) and nitrile gloves during handling to avoid skin/eye contact .
    • Ensure local exhaust ventilation to minimize inhalation of aerosols .
    • Decontaminate spills with ethanol or isopropanol, followed by disposal via approved waste facilities .

Q. How should researchers design experiments to assess Hydralazine-d4’s stability under varying physiological conditions?

  • Degradation Studies :
    • Hydrolytic Stability : Incubate in buffers (pH 1.2–9.0) at 37°C. Monitor degradation via UPLC to quantify parent compound loss and identify byproducts (e.g., phthalazine derivatives) .
    • Thermal Stability : Expose to 40–60°C for 1–4 weeks; analyze using differential scanning calorimetry (DSC) to detect melting point shifts .
  • Data Interpretation : Apply Arrhenius kinetics to predict shelf-life under standard storage conditions.

Advanced Research Questions

Q. What advanced analytical strategies resolve contradictions in pharmacokinetic data for deuterated vs. non-deuterated hydralazine?

  • Isotope Effect Mitigation :
    • Metabolic Profiling : Use LC-HRMS to compare hepatic microsomal metabolism rates. Deuterium at C2/C3 positions slows CYP450-mediated oxidation, altering AUC and t1/2.
    • Pharmacodynamic Modeling : Integrate deuterium’s kinetic isotope effect (KIE) into compartmental models to adjust dosing regimens .
  • Case Study : Non-linear PK in rodent models may arise from deuterium-induced changes in drug-protein binding; validate via equilibrium dialysis .

Q. How can Quality-by-Design (QbD) principles optimize Hydralazine-d4 quantification in complex biological matrices?

  • QbD Workflow :
    • Risk Assessment : Identify critical method parameters (e.g., column temperature, mobile phase pH) via Ishikawa diagrams.
    • Design of Experiments (DoE) : Use a central composite design to optimize UPLC conditions (e.g., gradient elution, injection volume) for peak resolution and sensitivity .
    • Validation : Ensure specificity against endogenous interferents (e.g., plasma proteins) and robustness across ≥3 column batches.
  • Eco-Friendly Metrics : Evaluate methods using AGREE or Analytical GREENness Score to minimize solvent waste .

Q. What methodologies detect and quantify Hydralazine-d4’s interaction with DNA methylation enzymes in epigenetic studies?

  • In Vitro Binding Assays :
    • Fluorescence Polarization : Label recombinant DNMT1 with FITC; measure polarization shifts upon Hydralazine-d4 binding (Kd calculation) .
    • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess deuterium’s impact on affinity .
  • Cellular Models : Treat HEK293 cells with Hydralazine-d4 (1–10 µM); perform bisulfite sequencing to map methylation changes at CpG islands .

Contradictions and Mitigation Strategies

  • Storage Stability Discrepancies : While some protocols recommend -20°C for long-term storage , others emphasize desiccation without explicit temperature guidelines . Resolution: Conduct accelerated stability studies to establish optimal storage parameters.
  • Analytical Sensitivity : Traditional UV methods may fail to distinguish Hydralazine-d4 from non-deuterated analogs. Resolution: Use high-resolution MS (e.g., Q-TOF) for unambiguous isotopic discrimination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.